molecular formula C21H15N5S2 B12200798 3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole

3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12200798
M. Wt: 401.5 g/mol
InChI Key: GIAIJRJPPCSYOA-UHFFFAOYSA-N
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Description

3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halide.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to form the thioether linkage.

    Triazole Ring Construction: The final step involves the formation of the triazole ring through a cyclization reaction with hydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as 2-(4-aminophenyl)benzothiazole.

    Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione derivatives.

Uniqueness

3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole is unique due to its combination of benzothiazole, triazole, and pyridyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

Molecular Formula

C21H15N5S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole

InChI

InChI=1S/C21H15N5S2/c1-2-6-16(7-3-1)26-20(15-10-12-22-13-11-15)24-25-21(26)27-14-19-23-17-8-4-5-9-18(17)28-19/h1-13H,14H2

InChI Key

GIAIJRJPPCSYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=NC=C5

Origin of Product

United States

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